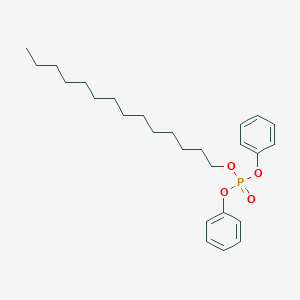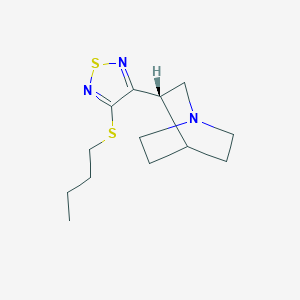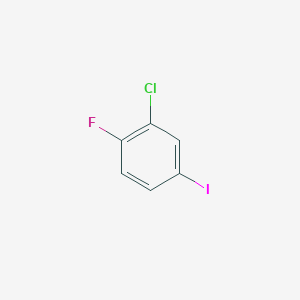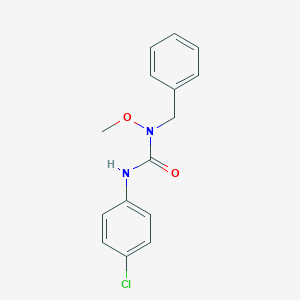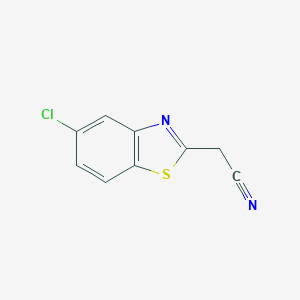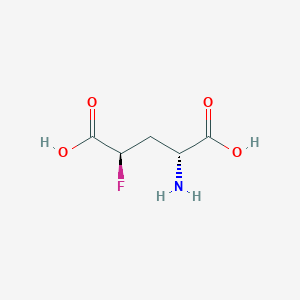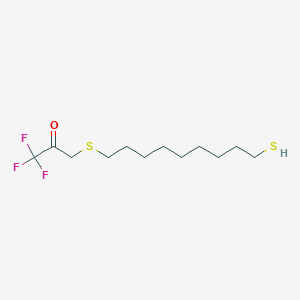
MNTFP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of MNTFP typically involves multi-step organic reactions. One common synthetic route includes the reaction of a trifluoromethyl ketone with a sulfanyl-substituted nonyl compound under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.
化学反応の分析
MNTFP undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
MNTFP has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique chemical properties make it useful in studying enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials with specific desired properties.
作用機序
The mechanism of action of MNTFP involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group can enhance the compound’s binding affinity to certain biological targets, while the sulfanyl groups can participate in redox reactions, influencing the compound’s overall activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .
類似化合物との比較
MNTFP can be compared with other similar compounds, such as:
1,1,1-Trifluoro-2-propanone: Lacks the sulfanyl groups, resulting in different chemical reactivity and applications.
1,1,1-Trifluoro-3-(methylthio)propan-2-one: Contains a methylthio group instead of the nonylsulfanyl group, leading to variations in its chemical and biological properties.
特性
CAS番号 |
154301-46-9 |
|---|---|
分子式 |
C12H21F3OS2 |
分子量 |
302.4 g/mol |
IUPAC名 |
1,1,1-trifluoro-3-(9-sulfanylnonylsulfanyl)propan-2-one |
InChI |
InChI=1S/C12H21F3OS2/c13-12(14,15)11(16)10-18-9-7-5-3-1-2-4-6-8-17/h17H,1-10H2 |
InChIキー |
VGYNCMOKRPXEGF-UHFFFAOYSA-N |
SMILES |
C(CCCCS)CCCCSCC(=O)C(F)(F)F |
正規SMILES |
C(CCCCS)CCCCSCC(=O)C(F)(F)F |
Key on ui other cas no. |
154301-46-9 |
同義語 |
3-(9'-mercaptononylthio)-1,1,1,-trifluoropropan-2-one MNTFP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


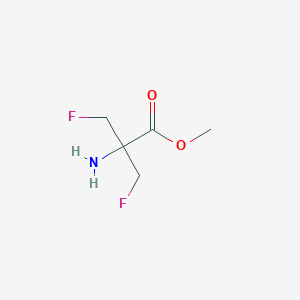
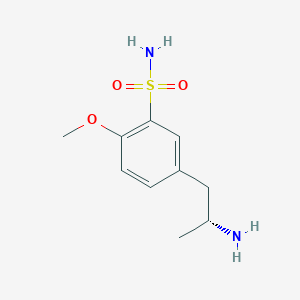
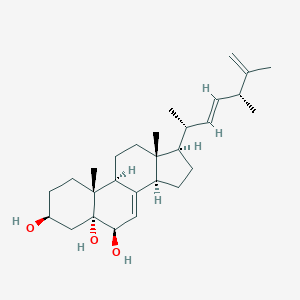
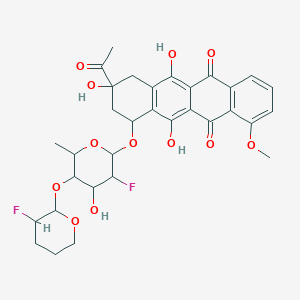
![2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide](/img/structure/B117414.png)
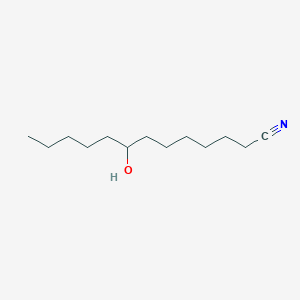
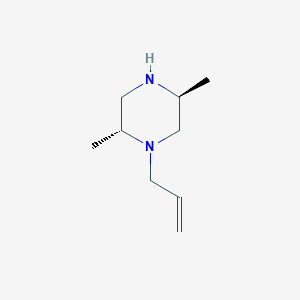
![2-Methyl-3,6-dihydrofuro[3,4-e]benzimidazol-8-one](/img/structure/B117432.png)
